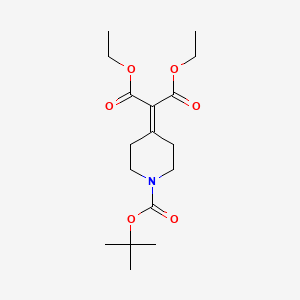

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate

Vue d'ensemble

Description

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is a heterocyclic compound that belongs to the class of piperidines. It is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The compound is characterized by its molecular formula C17H27NO6 and a molecular weight of 341.40 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate typically involves the reaction of diethyl malonate with 1-(tert-butoxycarbonyl)piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Applications De Recherche Scientifique

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of biologically active molecules for research purposes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms. For example, it may be involved in the inhibition of enzymes or modulation of receptor activity, depending on the final structure of the synthesized molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate

- Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

- Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)propionate

Uniqueness

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its tert-butoxycarbonyl protecting group also provides stability during chemical reactions, making it easier to handle and manipulate in various synthetic processes .

Activité Biologique

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C17H29NO6

- Molecular Weight : 343.41526 g/mol

- CAS Number : 1251760-53-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tert-butoxycarbonyl (Boc) group protects the amine functionality, allowing for selective reactions that can influence biological pathways. This compound has been studied for its potential role in inhibiting specific enzymes and modulating receptor activities.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and growth.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on squalene synthase, a key enzyme in cholesterol biosynthesis. Preliminary data indicate that it may effectively reduce cholesterol synthesis in liver cells, which could have implications for treating hyperlipidemia.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

-

Cytotoxicity Assays :

- Cell lines tested: HeLa, MCF-7, and A549.

- Results indicated IC50 values ranging from 10 to 30 µM, suggesting moderate cytotoxic effects.

-

Mechanistic Studies :

- Western blot analysis revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

- Flow cytometry confirmed that the compound induces apoptosis in treated cells.

-

In Vivo Studies :

- Mouse xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups.

- Histological analysis showed reduced vascularization in tumors treated with the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was performed:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl malonate | Structure | Moderate cytotoxicity |

| Piperidine derivatives | Structure | Varying enzyme inhibition |

Propriétés

IUPAC Name |

diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDZKIWMMLRNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732485 | |

| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251760-53-8 | |

| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.